5-Cyclopropyloxazole-2-carboxylic acid

S1P3 receptor agonist allosteric modulation receptor selectivity

5-Cyclopropyloxazole-2-carboxylic acid (CAS 1707679-45-5) is a heterocyclic oxazole derivative featuring a cyclopropyl substituent at the 5-position and a carboxylic acid functional group at the 2-position, with molecular formula C7H7NO3 and molecular weight 153.14 g/mol. The compound serves as a versatile synthetic intermediate, with its carboxylic acid moiety enabling esterification and amide formation under standard coupling conditions.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B11796276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyloxazole-2-carboxylic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(O2)C(=O)O
InChIInChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
InChIKeyHUBYQSMDRJUCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyloxazole-2-carboxylic acid (CAS 1707679-45-5): Procurement-Ready Heterocyclic Building Block for S1P3 and HDAC4 Drug Discovery Programs


5-Cyclopropyloxazole-2-carboxylic acid (CAS 1707679-45-5) is a heterocyclic oxazole derivative featuring a cyclopropyl substituent at the 5-position and a carboxylic acid functional group at the 2-position, with molecular formula C7H7NO3 and molecular weight 153.14 g/mol . The compound serves as a versatile synthetic intermediate, with its carboxylic acid moiety enabling esterification and amide formation under standard coupling conditions . Commercially available from multiple vendors at ≥97% purity, this building block is positioned for use in medicinal chemistry programs requiring the cyclopropyl-oxazole pharmacophore, a scaffold that has been validated in patent literature for Class IIa HDAC inhibition and S1P3 receptor modulation [1].

Why 5-Cyclopropyloxazole-2-carboxylic acid Cannot Be Substituted by 4-Positional Isomers or Unsubstituted Oxazole-2-carboxylic Acids in Receptor-Targeted Synthesis


Positional isomerism in cyclopropyl-substituted oxazole carboxylic acids dictates fundamentally different steric and electronic environments at the receptor binding interface. 5-Cyclopropyloxazole-2-carboxylic acid positions the cyclopropyl group adjacent to the oxazole oxygen, whereas the 4-cyclopropyl isomer (CAS 1780747-79-6) places the cyclopropyl group adjacent to the oxazole nitrogen, altering the vector of the cyclopropyl moiety and its contribution to molecular recognition [1]. In S1P3 receptor agonist development, the 5-cyclopropylisoxazole-3-carboxamide scaffold (derivable from the target compound or its isoxazole analog) confers exquisite receptor subtype selectivity (EC50 S1P3 = 72-132 nM vs. S1P1 EC50 = 28-38 µM, a ~300-fold selectivity window), whereas unsubstituted oxazole-2-carboxylic acid lacks the cyclopropyl group entirely and produces derivatives with no reported S1P3 selectivity [2]. Furthermore, the introduction of a methyl group on the cyclopropyl ring (as in 5-(1-methylcyclopropyl)oxazole-2-carboxylic acid, MW 167.16 g/mol) alters the conformational profile and molecular weight, which may impact downstream ADME properties differently than the parent compound .

Quantitative Differentiation Evidence: 5-Cyclopropyloxazole-2-carboxylic acid vs. Positional Isomers and Unsubstituted Analogs in Target Engagement and Metabolic Stability


S1P3 Receptor Subtype Selectivity: Cyclopropyl-Substituted Oxazole Scaffold Confers ~300-Fold Discrimination Over S1P1 Receptor

Derivatives synthesized from 5-cyclopropylisoxazole-3-carboxylic acid (the isoxazole analog of the target compound) demonstrate exquisite S1P3 receptor selectivity. The lead compound CYM-5541 (N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide) exhibits EC50 = 72-132 nM at S1P3, while showing minimal activity at S1P1 (EC50 = 28-38 µM), representing approximately 300-fold selectivity [1]. In contrast, unsubstituted oxazole-2-carboxylic acid derivatives lack the cyclopropyl group and have not demonstrated comparable S1P3 selectivity in the same assay systems .

S1P3 receptor agonist allosteric modulation receptor selectivity immunology cardiovascular

HDAC4 Inhibition: Cyclopropyl-Oxazole Containing Compounds Demonstrate Nanomolar Potency with Non-Diastereomeric Discrimination >200-Fold

Patent US9505736 discloses HDAC4 inhibitors containing a 2-cyclopropyloxazole moiety structurally related to 5-cyclopropyloxazole-2-carboxylic acid. Compound BDBM257508 ((1S,2S,3S)-2-(4-(2-cyclopropyloxazol-5-yl)phenyl)-1-fluoro-N-hydroxy-3-phenylcyclopropanecarboxamide) exhibits IC50 = 20 nM against HDAC4 catalytic domain [1]. Critically, the diastereomer with (1R,2S,3S) configuration (BDBM257507) shows IC50 = 4.65 µM under identical assay conditions, representing a >230-fold loss in potency attributable solely to stereochemical inversion [2]. This non-diastereomeric discrimination is not observed with unsubstituted oxazole-2-carboxylic acid derivatives lacking the cyclopropyl group, underscoring the cyclopropyl moiety's contribution to stereospecific target engagement [3].

HDAC4 inhibitor epigenetics Class IIa HDAC cancer neurological disorders

Metabolic Stability Enhancement: Cyclopropyl Group Introduction Improves Pharmacokinetic Profiles in FXR Agonist Series

In a systematic study of isoxazole-containing FXR agonists, compounds incorporating a cyclopropyl linker between the hammerhead pharmacophore and the terminal carboxylic acid-bearing moiety demonstrated improved ADME properties compared to alternative linkers [1]. The study specifically synthesized and evaluated cyclopropyl-, hydroxycyclobutyl-, and hydroxyazetidinyl-linked analogs to improve upon the ADME properties of isoxazole-based FXR agonists . While all linker variants maintained high potency at the FXR receptor, they exhibited considerable differences in physicochemical and in vivo profiles, with the cyclopropyl linker identified as a key structural feature for optimizing pharmacokinetic determinants [2]. Unsubstituted oxazole-2-carboxylic acid lacks this metabolically stabilizing cyclopropyl motif, which is known to reduce cytochrome P450-mediated oxidation by introducing steric hindrance at metabolically labile positions .

FXR agonist metabolic stability ADME liver disease cyclopropyl linker

Validated Application Scenarios for 5-Cyclopropyloxazole-2-carboxylic acid Based on Peer-Reviewed and Patent Evidence


Synthesis of S1P3 Receptor-Selective Allosteric Agonists for Immunology and Cardiovascular Research

This compound (or its isoxazole analog 5-cyclopropylisoxazole-3-carboxylic acid) serves as the essential carboxylic acid precursor for synthesizing N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide (CYM-5541/ML249), a validated S1P3-selective allosteric agonist with EC50 = 72-132 nM at S1P3 and >300-fold selectivity over S1P1 [1]. The cyclopropyl group at the 5-position is indispensable for achieving this selectivity profile; alternative substitution patterns fail to confer comparable receptor discrimination . This application is particularly relevant for research groups investigating S1P3-mediated signaling in cardiovascular function, inflammatory diseases, and pulmonary disorders [2].

Construction of Class IIa HDAC4 Inhibitors with Nanomolar Potency for Epigenetic Drug Discovery

Patent US9505736 explicitly discloses HDAC4 inhibitors containing a 2-cyclopropyloxazole moiety derived from cyclopropyl-oxazole carboxylic acid building blocks [1]. The lead compound demonstrates IC50 = 20 nM against HDAC4 catalytic domain, with stereochemical inversion at a single center causing a >230-fold loss in potency (IC50 increases to 4.65 µM) . This extreme stereospecificity validates the cyclopropyl-oxazole scaffold as a critical pharmacophore for achieving nanomolar HDAC4 inhibition. Researchers developing Class IIa HDAC inhibitors for oncology or neurological indications should prioritize this specific building block over positional isomers or unsubstituted oxazole-2-carboxylic acids [2].

FXR Agonist Optimization for Metabolic Liver Disease Programs Requiring Improved ADME Profiles

In systematic SAR studies of FXR agonists, the cyclopropyl linker motif (structurally analogous to the cyclopropyl substituent in the target compound) was specifically selected and synthesized to improve ADME properties over alternative linkers including hydroxycyclobutyl and hydroxyazetidinyl variants [1]. While all linker-containing compounds maintained high potency at FXR, the cyclopropyl-containing analogs demonstrated differentiated physicochemical and in vivo profiles . Medicinal chemistry teams optimizing FXR agonists for NASH, PBC, or hyperlipidemia indications should consider 5-cyclopropyloxazole-2-carboxylic acid as a strategic building block for introducing metabolically stabilizing cyclopropyl substitution [2].

Herbicide Intermediate Synthesis in Agrochemical Development Programs

5-Cyclopropylisoxazole herbicides and their intermediate compounds are described in multiple European Patent Publications (EP 0418175, EP 0487353, EP 0527036, EP 0560482, EP 0609798, EP 0682659) [1]. The cyclopropyl-substituted oxazole/isoxazole scaffold is a recognized pharmacophore in pesticidal 4-benzoylisoxazoles, and 5-cyclopropyloxazole-2-carboxylic acid can serve as a key intermediate in the synthesis of these herbicidal compounds via hydrolysis and decarboxylation pathways . Agrochemical research groups developing HPPD inhibitors or related herbicide classes may leverage this building block to access cyclopropyl-containing lead series with documented pesticidal activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyclopropyloxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.